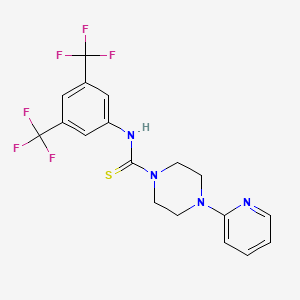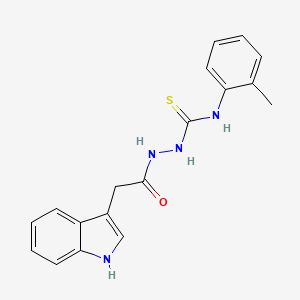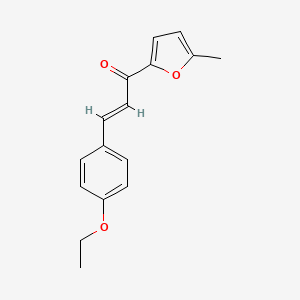
(2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, also known as 4-ethoxy-5-methyl-2-furylprop-2-en-1-one, is a naturally occurring compound found in many plants and fungi. It has been studied extensively for its potential medicinal properties and is used in many laboratory experiments. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been studied for its potential use in the treatment of various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneethyl-2-furylprop-2-en-1-one is not yet fully understood. However, studies have shown that it has a number of different effects on the body. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory molecules. In addition, it has been found to inhibit the production of nitric oxide, which is involved in inflammation. It has also been found to inhibit the production of certain cytokines, which are involved in the immune response.
Biochemical and Physiological Effects
(2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneethyl-2-furylprop-2-en-1-one has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been found to have anti-cancer, anti-depression, anti-anxiety, and anti-neurological effects. It has also been found to have antioxidant and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneethyl-2-furylprop-2-en-1-one in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use. It is not very soluble in water, and its solubility can vary depending on the pH of the solution. In addition, its effects on the body can be unpredictable, so it is important to use caution when using it in experiments.
Direcciones Futuras
There are a number of potential future directions for the use of (2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneethyl-2-furylprop-2-en-1-one. One potential direction is to explore its potential as an anti-cancer agent. In addition, further research could be done to explore its potential as an anti-inflammatory, anti-bacterial, and anti-fungal agent. Further research could also be done to explore its potential use in the treatment of depression, anxiety, and other neurological disorders. Finally, further research could be done to explore its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of (2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneethyl-2-furylprop-2-en-1-one is a relatively simple process. It is synthesized from the reaction of ethyl acetate, 5-methyl-2-furylprop-2-en-1-one, and sodium hydroxide. The reaction is carried out in a two-step process. In the first step, the ethyl acetate is reacted with the 5-methyl-2-furylprop-2-en-1-one to form a mixture of esters. In the second step, the sodium hydroxide is added to the mixture to form the desired product.
Aplicaciones Científicas De Investigación
(2E)-3-(4-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneethyl-2-furylprop-2-en-1-one has been studied extensively for its potential medicinal properties. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been studied for its potential use in the treatment of various diseases, including cancer. Studies have also shown that it may be effective in the treatment of depression, anxiety, and other neurological disorders.
Propiedades
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-18-14-8-5-13(6-9-14)7-10-15(17)16-11-4-12(2)19-16/h4-11H,3H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXSNMVCDGCQTN-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B6363551.png)


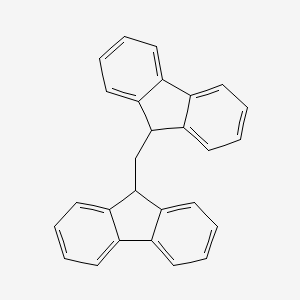
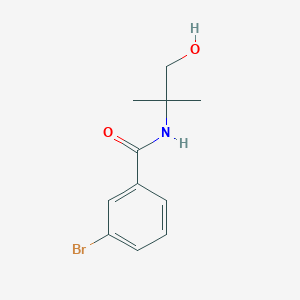
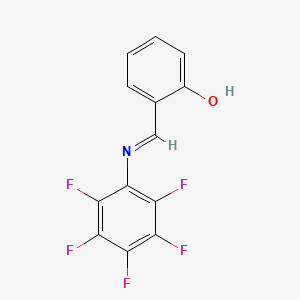
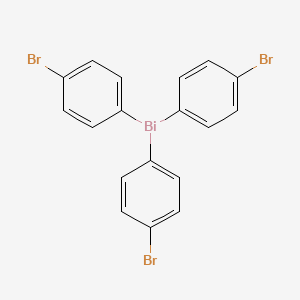
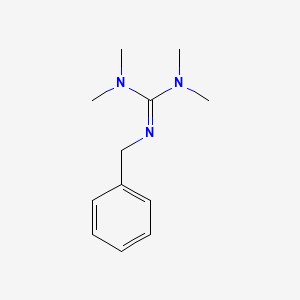
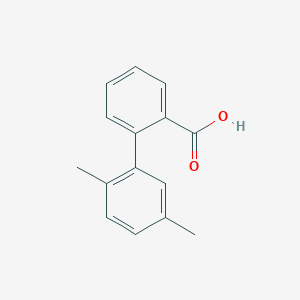
![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)
